molecular formula C17H21NO5 B8012930 N-Boc-O-2-propyn-1-yl-L-tyrosine

N-Boc-O-2-propyn-1-yl-L-tyrosine

Cat. No.: B8012930
M. Wt: 319.4 g/mol
InChI Key: AYUJBJSCNWVBGS-AWEZNQCLSA-N
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Description

N-Boc-O-2-propyn-1-yl-L-tyrosine is a chemically modified derivative of the proteinogenic amino acid L-tyrosine, which is one of the 20 standard amino acids used by cells to synthesize proteins . This compound features two critical protective functional groups: a Boc (tert-butoxycarbonyl) group on the amino moiety and a propargyl group on the phenolic hydroxyl side chain. The Boc group is a cornerstone of peptide synthesis, serving as a base-labile protecting group that prevents unwanted reactions at the amine group during coupling steps and can be selectively removed under mild acidic conditions . The propargyl (2-propyn-1-yl) group attached to the tyrosine oxygen is an ether modification that alters the properties of the phenolic side chain and introduces a bio-orthogonal alkyne functionality. The alkyne group is a key handle in Click chemistry, allowing for highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This makes the compound an invaluable building block for labeling proteins, constructing peptide-based probes, and studying biomolecular interactions . Tyrosine itself plays a special role in biological systems; its phenolic hydroxyl group is often a site for post-translational modifications such as phosphorylation, which is a critical mechanism in signal transduction and regulation of enzymatic activity . The structural modification in this derivative makes it particularly useful in medicinal chemistry research for developing novel therapeutic agents. Similar N-benzoyl-L-tyrosine derivatives have been explored as potent and selective PPARγ agonists, leading to the discovery of novel series of potent antidiabetic agents with antihyperglycemic and antihyperlipidemic activity . Furthermore, esterification of tyrosine's carboxyl moiety has been shown to significantly enhance its nasal absorption rate compared to the parent amino acid, suggesting that modified tyrosine derivatives can be designed to improve the pharmacokinetic properties of peptide-based drugs . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can utilize this chiral, non-racemic building block, synthesized from L-tyrosine, to prepare complex molecules with high enantiomeric purity for advanced pharmaceutical and chemical biology studies .

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-prop-2-ynoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-5-10-22-13-8-6-12(7-9-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h1,6-9,14H,10-11H2,2-4H3,(H,18,21)(H,19,20)/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUJBJSCNWVBGS-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC#C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC#C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001187700
Record name N-[(1,1-Dimethylethoxy)carbonyl]-O-2-propyn-1-yl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001187700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340732-79-8
Record name N-[(1,1-Dimethylethoxy)carbonyl]-O-2-propyn-1-yl-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=340732-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-O-2-propyn-1-yl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001187700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Aqueous-Alkaline Conditions

A widely adopted method involves reacting L-tyrosine with (Boc)₂O under alkaline conditions. Key steps include:

  • Dissolving L-tyrosine in water with potassium hydroxide (KOH) or sodium hydroxide (NaOH) to achieve pH ≥ 12.

  • Adding (Boc)₂O in batches to minimize side reactions like N,O-diboc formation.

  • Stirring at 0–25°C for 4–24 hours to ensure complete Boc protection.

Table 1: Boc Protection Under Alkaline Conditions

ParameterConditionsYield (%)Source
Base10 M KOH90–94
SolventH₂O/dioxane (1:1)94
Temperature0°C → room temperature90.3
Reaction Time8–20 hours90–94

Industrial-Scale Optimization

For large-scale production, continuous flow reactors and automated systems improve consistency. The patent CN104447415A highlights:

  • Batch-wise addition of (Boc)₂O to reduce exothermic side reactions.

  • Extraction with non-polar solvents (e.g., hexane) to remove unreacted (Boc)₂O.

  • Acidification to pH 1–3 followed by ethyl acetate extraction to isolate Boc-L-tyrosine.

Propargylation of Boc-L-Tyrosine

The phenolic hydroxyl group of Boc-L-tyrosine is alkylated with propargyl bromide to introduce the 2-propyn-1-yl moiety.

Alkylation Reaction Parameters

  • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) facilitates deprotonation of the phenolic oxygen.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reactivity.

  • Temperature: 0–50°C, with lower temperatures minimizing racemization.

Table 2: Propargylation Conditions and Outcomes

ParameterConditionsYield (%)Source
Propargyl Bromide1.2–1.5 equivalents75–85
BaseK₂CO₃ (2.0 equivalents)82
SolventDMF78
Reaction Time12–24 hours80–85

Racemization Mitigation

The chiral integrity of L-tyrosine is preserved by:

  • Conducting reactions at ≤25°C.

  • Using mild bases (K₂CO₃ instead of NaOH) to avoid harsh conditions.

Purification and Crystallization

Final purification ensures high purity (>95%), critical for pharmaceutical applications.

Solvent Extraction

  • Post-reaction, the product is extracted into ethyl acetate or tert-butyl acetate.

  • Washing with brine removes residual salts.

Recrystallization

  • Hexane or petroleum ether induces crystallization.

  • Cooling to 4°C enhances yield.

Table 3: Purification Methods

MethodSolvent SystemPurity (%)Source
RecrystallizationEthyl acetate/hexane99
Column ChromatographyCH₂Cl₂/MeOH (95:5)98

Industrial Production Strategies

Scalable synthesis requires cost-effective and efficient protocols:

Continuous Flow Reactors

  • Enable precise control of reaction parameters (e.g., temperature, residence time).

  • Reduce solvent waste compared to batch processes.

Automation

  • Automated peptide synthesizers streamline Boc deprotection and propargylation steps.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

MethodAdvantagesLimitationsYield (%)
Aqueous-Alkaline BocHigh yield (90–94%), low costRequires pH adjustment94
Propargylation in DMFEfficient alkylationRisk of racemization at >50°C82
Industrial-ScaleScalable, consistentHigh initial equipment cost90

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

N-Boc-O-2-propyn-1-yl-L-tyrosine serves as a versatile building block in organic synthesis. It is utilized in the development of complex organic molecules, particularly in the synthesis of peptides and other bioactive compounds. Its ability to form covalent bonds with other molecules makes it a valuable intermediate in chemical reactions aimed at creating novel compounds with specific functionalities.

Table 1: Applications in Chemical Synthesis

Application TypeDescriptionReferences
Peptide SynthesisUsed as a precursor for constructing peptides
Organic ReactionsActs as a reagent in various organic transformations
Complex Molecule AssemblyFacilitates the assembly of multi-component systems

Biological Research

Role in Protein Studies

In biological research, this compound is investigated for its role in protein synthesis. Its incorporation into peptides can alter the properties of the resulting proteins, allowing researchers to study the effects of specific modifications on protein function and stability.

Mechanism of Action

The compound's mechanism involves the formation of covalent linkages with propyne, which can be catalyzed by specific enzymes. This process is particularly relevant in studies focusing on light exposure and its effects on biological processes, including protein synthesis pathways.

Case Study: Protein Modification

A study demonstrated that incorporating this compound into peptide sequences significantly enhanced the stability and reactivity of the resulting compounds. This modification allowed for better interactions with target proteins, highlighting its potential in drug design and therapeutic applications.

Industrial Applications

Specialized Chemical Production

In industrial settings, this compound is utilized for producing specialized chemicals and materials. Its unique properties enable the development of products with enhanced performance characteristics, particularly in pharmaceuticals and agrochemicals.

Table 2: Industrial Uses

IndustryApplicationBenefits
PharmaceuticalsDevelopment of new drug candidatesImproved efficacy
AgrochemicalsCreation of novel pesticidesEnhanced activity
Materials ScienceProduction of advanced materialsUnique properties

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Variations

The following table highlights structural differences, molecular properties, and commercial data for N-Boc-O-2-propyn-1-yl-L-tyrosine and its analogs:

Compound Name Key Substituents Molecular Formula Molecular Weight CAS No. Price Range (USD) Key Applications
This compound Boc (amino), propargyl (phenolic) C17H19NO5 341.34 340732-79-8 $84–$560 (100 mg) Click chemistry, peptide synthesis
N-Boc-L-tyrosine Boc (amino) C14H19NO5 281.31 3978-80-1 $38–$365 Standard Boc-protected tyrosine
N-Boc-O-methyl-L-tyrosine Boc (amino), methyl (phenolic) C15H21NO5 295.34 4326-36-7 Not reported Peptide synthesis with steric hindrance
N-Boc-O-(4-hydroxyphenyl)-3,5-diiodo-L-tyrosine Boc (amino), diiodo (phenolic) C20H21I2NO6 625.19 178877-78-6 Not reported Radiolabeling, imaging
N-Pivaloyl-L-tyrosine Pivaloyl (amino) C14H19NO4 265.31 Not listed Not reported Alternative acyl protection
Key Observations:
  • Functional Group Impact :
    • The propargyl group in this compound enables bioorthogonal tagging, unlike methyl or iodine substituents in other analogs.
    • Diiodo derivatives (e.g., CAS 178877-78-6) are tailored for radiopharmaceutical applications due to iodine’s isotopic properties .
    • Boc vs. Pivaloyl Protection : Boc groups are acid-labile, facilitating deprotection under mild conditions, whereas pivaloyl groups require stronger acids or bases .

Physicochemical Properties

  • N-Boc-O-methyl-L-tyrosine methyl ester (CAS 4326-36-7) has a melting point of 105–108°C, suggesting higher crystallinity than the propargyl analog .

Commercial Availability and Pricing

  • This compound is priced significantly higher than N-Boc-L-tyrosine, reflecting its specialized synthesis and niche applications. For example:
    • N-Boc-L-tyrosine : $38.52–$365.23 (Thermo Scientific) .
    • This compound : $84–$560 per 100 mg (Macklin, Bidepharm) .

Q & A

Q. What are the key synthetic steps for preparing N-Boc-O-2-propyn-1-yl-L-tyrosine, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves:
  • Protection of the amino group : Use Boc (tert-butoxycarbonyl) to protect the α-amino group of L-tyrosine.
  • Propargyl group introduction : React the hydroxyl group of tyrosine with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Coupling and deprotection : For downstream applications, Boc deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM). Optimize reaction efficiency by controlling temperature (0–25°C), stoichiometry of reagents, and use of coupling agents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in anhydrous DMF .
  • Purification : Use reversed-phase HPLC or column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the product.

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the presence of the propargyl group (δ ~2.5 ppm for the terminal alkyne proton) and Boc group (δ ~1.4 ppm for tert-butyl) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions).
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>97% by area normalization) .

Q. How should this compound be stored to maintain stability, and what degradation markers should be monitored?

  • Methodological Answer :
  • Storage : Store at 0–6°C in airtight, light-protected containers to prevent hydrolysis of the Boc group or oxidation of the propargyl moiety .
  • Degradation Monitoring :
  • HPLC : Detect free tyrosine (retention time shift) or propargyl group loss.
  • TLC : Spot decomposition products using silica plates (mobile phase: CHCl₃/MeOH/AcOH = 90:9:1).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound under varying conditions?

  • Methodological Answer :
  • Design of Experiments (DoE) : Systematically vary parameters (temperature, base strength, solvent polarity) to identify optimal conditions. For example, propargylation efficiency may improve with DMF as a solvent over THF due to better solubility .
  • Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to track alkyne incorporation.
  • Comparative Analysis : Replicate literature protocols (e.g., BOP vs. HBTU coupling agents) and validate yields using quantitative NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Q. What strategies are effective in minimizing racemization during the incorporation of this compound into peptide chains?

  • Methodological Answer :
  • Coupling Conditions : Use low-racemization agents like HATU or OxymaPure in place of BOP, and maintain reaction temperatures below 0°C .
  • Base Selection : Replace DIEA (diisopropylethylamine) with N-methylmorpholine to reduce base-induced racemization.
  • Monitoring : Analyze diastereomer formation via chiral HPLC (e.g., Chirobiotic T column) .

Q. How does the propargyl group in this compound influence its reactivity in click chemistry applications, and how can this be quantitatively assessed?

  • Methodological Answer :
  • Reactivity Profiling : Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized substrates. Monitor reaction kinetics via UV-Vis spectroscopy (λ = 290 nm for triazole formation) .
  • Quantitative Analysis : Use ¹H NMR to calculate conversion rates by integrating alkyne (δ ~2.5 ppm) and triazole (δ ~7.7 ppm) peaks.
  • Competing Reactions : Assess side reactions (e.g., oxidation to ketones) by LC-MS and adjust reaction conditions (e.g., anaerobic environment) .

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